2-Benzothiazolyl diethyldithiocarbamate
Overview
Description
2-Benzothiazolyl diethyldithiocarbamate is a compound that falls within the broader class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. These compounds are known for their diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . The specific compound of interest, 2-Benzothiazolyl diethyldithiocarbamate, is related to various benzothiazole derivatives that have been synthesized and studied for their potential applications in pharmaceuticals and as additives in industrial processes .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzenethiols with various carbonyl compounds under metal-free conditions, using molecular oxygen as an oxidant . Additionally, modern approaches to the synthesis of benzothiazole derivatives include both conventional multistep processes and one-pot, atom-economy procedures that adhere to green chemistry principles . For example, the synthesis of 2-Benzothiazolyl diethyldithiocarbamate could potentially be achieved through the reaction of 2-benzothiazolinone with appropriate disubstituted dithiocarbamate salts .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic methods, including FT-IR, NMR (1H and 13C), and UV-Vis spectroscopy . Single-crystal X-ray diffraction methods can also be employed to determine the molecular geometry, which can be further optimized using density functional theory (DFT) calculations . These techniques allow for the detailed analysis of the molecular structure, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, leading to the formation of poly-substituted thiophenes, 1,3,4-thiadiazoles, and other multifunctional compounds . The reactivity of the benzothiazole moiety, particularly at the 2-position, allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the resulting compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, including 2-Benzothiazolyl diethyldithiocarbamate, can be influenced by the substituents attached to the benzothiazole nucleus. Thermal analysis methods such as TG/DTA can summarize the behavior of these compounds against temperature, providing insights into their stability and decomposition patterns . The presence of different functional groups can also affect properties such as solubility, melting point, and reactivity, which are important for their practical applications in various fields .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of dithioamines, derivatives of dithiocarbamates, and thiazolethiols from cyclic amines includes methods for preparing 2-benzothiazolyl disubstituted dithiocarbamates. These compounds have potential applications in various chemical and pharmaceutical processes (D'amico, Morita, & Young, 1968).
Chemical Properties and Reactions
In the realm of chemical synthesis, benzothiazoles with a nitrogen substituent, including 2-benzothiazolyl diethyldithiocarbamate derivatives, are used as core structures for developing pharmaceutically significant agents. The synthesis methods typically involve substitution reactions and metal-catalyzed processes (Ma et al., 2011).
Antitumor and Chemotherapeutic Properties
Studies on novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to 2-benzothiazolyl diethyldithiocarbamate, have revealed selective, potent antitumor properties. Their mechanism of action involves cytochrome P450 1A1 induction and biotransformation, suggesting a potential role in cancer therapy (Bradshaw et al., 2002).
Potential in Schistosomicidal Agents
Benzothiazole derivatives, including those similar to 2-benzothiazolyl diethyldithiocarbamate, have been explored for their schistosomicidal activity, showing significant worm mortality at certain dosage levels. This suggests a potential application in the treatment of schistosomiasis (Mahran et al., 2007).
Role in Lubrication
Certain 2-amino-benzothiazolylbenzoylthiocarbamides, which are chemically related to 2-benzothiazolyl diethyldithiocarbamate, have been synthesized and evaluated for their additive activity in extreme pressure lubrication, demonstrating potential industrial applications (Bhattacharya et al., 1990).
Corrosion Inhibition
Bis-benzothiazoles, closely related to 2-benzothiazolyl diethyldithiocarbamate, have been studied for their corrosion mitigation performance on mild steel, indicating potential use as corrosion inhibitors in various industrial applications (Suhasaria et al., 2020).
Safety And Hazards
2-Benzothiazolyl diethyldithiocarbamate is moderately toxic by ingestion . When heated to decomposition, it emits very toxic fumes of NOx and SOx . It is also a known allergen and dermatological sensitizer . Sensitivity to 2,2’-Dibenzothiazolyl disulfide may be identified with a clinical patch test .
properties
IUPAC Name |
1,3-benzothiazol-2-yl N,N-diethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S3/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQNMXVVXHZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059122 | |
Record name | Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolyl diethyldithiocarbamate | |
CAS RN |
95-30-7 | |
Record name | Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Benzothiazolyl diethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbamodithioic acid, N,N-diethyl-, 2-benzothiazolyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamodithioic acid, diethyl-, 2-benzothiazolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-2-yl diethyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BENZOTHIAZOLYL DIETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V77729YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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